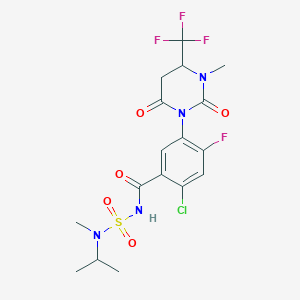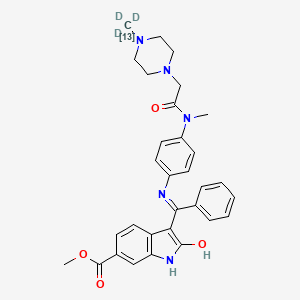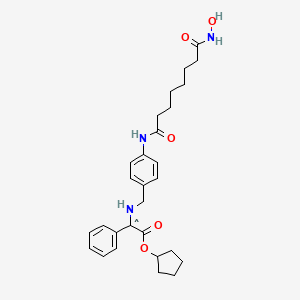
CID 156588610
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156588610” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Chemical Reactions Analysis
CID 156588610 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound might react with sodium tetrapropylborate, an ionic organoboron compound, to form derivatives useful in chromatography .
Scientific Research Applications
CID 156588610 has a wide range of scientific research applications. In chemistry, it can be used as a reagent for the synthesis of other compounds. In biology, it might be used in studies involving enzyme interactions or cellular pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications might include its use in the production of materials with specific properties, such as coatings or adhesives .
Mechanism of Action
The mechanism of action of CID 156588610 involves its interaction with specific molecular targets and pathways. For example, it might act by inhibiting or activating certain enzymes, thereby affecting biochemical pathways within cells. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
CID 156588610 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or functional groups. For instance, compounds with similar boron-containing structures might exhibit similar reactivity and applications. the specific properties and applications of this compound would depend on its unique chemical structure and the context in which it is used .
Properties
Molecular Formula |
C28H36N3O5 |
|---|---|
Molecular Weight |
494.6 g/mol |
InChI |
InChI=1S/C28H36N3O5/c32-25(14-6-1-2-7-15-26(33)31-35)30-23-18-16-21(17-19-23)20-29-27(22-10-4-3-5-11-22)28(34)36-24-12-8-9-13-24/h3-5,10-11,16-19,24,29,35H,1-2,6-9,12-15,20H2,(H,30,32)(H,31,33) |
InChI Key |
BXMOHDICCYPJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)[C](C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)

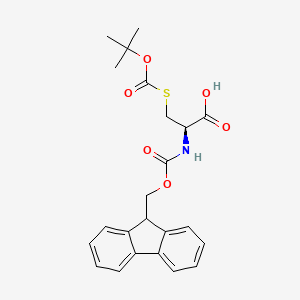
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)


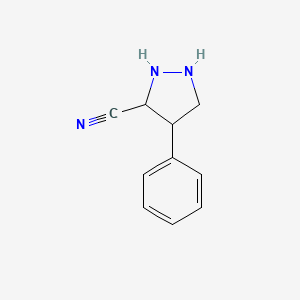
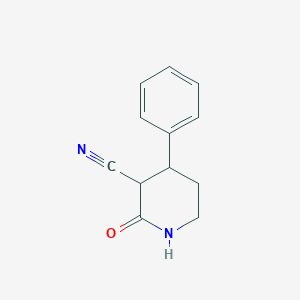

![4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133647.png)
